Product packaging for 2-[(Ethylsulfanyl)methyl]phenol(Cat. No.:CAS No. 65370-06-1)

2-[(Ethylsulfanyl)methyl]phenol

Cat. No.: B166562
CAS No.: 65370-06-1
M. Wt: 168.26 g/mol
InChI Key: QZBBPVLBIUUYRH-UHFFFAOYSA-N
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Description

Contextual Significance of Phenol-Sulfide Hybrid Molecules in Advanced Organic Chemistry

Phenol-sulfide hybrid molecules, a class of compounds to which 2-[(Ethylsulfanyl)methyl]phenol belongs, hold considerable significance in advanced organic chemistry. These molecules are valued for the dual functionality imparted by the phenolic hydroxyl group and the sulfur-containing moiety. Phenols are known for their acidic nature, their ability to participate in hydrogen bonding, and their reactivity in electrophilic aromatic substitution reactions. britannica.comwikipedia.org The sulfide (B99878) group, on the other hand, introduces a soft donor atom (sulfur) which can be readily oxidized to sulfoxides or sulfones, thereby modulating the electronic properties and reactivity of the molecule.

The synergy between these two functional groups allows for the synthesis of a diverse array of derivatives with tailored properties. For instance, the phenolic hydroxyl group can be easily deprotonated to form a phenoxide, a potent nucleophile, while the sulfide can act as a coordinating site for metal ions or be involved in further functionalization. This versatility makes phenol-sulfide hybrids valuable building blocks in the construction of more complex molecular architectures, including those with potential biological activity. nih.govresearchgate.net

Strategic Importance in Ligand Design and Precursor Chemistry

The structural features of this compound make it a strategically important molecule in the fields of ligand design and precursor chemistry. The presence of both a hard oxygen donor from the phenolic group and a soft sulfur donor from the thioether group allows it to act as a bidentate ligand, capable of coordinating with a variety of metal ions. researchgate.netnih.gov Ligands containing different types of donor atoms, often referred to as hybrid or hemilabile ligands, are of great interest in coordination chemistry. researchgate.net The differing electronic properties of the oxygen and sulfur atoms can lead to the formation of stable metal complexes with unique geometries and reactivities. researchgate.netnih.gov

These metal complexes are being explored for their potential applications in catalysis, materials science, and as models for understanding biological systems. The ability of the phenol-sulfide ligand to stabilize different oxidation states of a metal center is a key area of investigation.

As a precursor, this compound serves as a starting material for the synthesis of more complex molecules. A common synthetic route involves the condensation of the phenolic group with aldehydes or ketones to form Schiff bases. kab.ac.ugresearchgate.net These Schiff base ligands, which incorporate an imine (-C=N-) linkage, often exhibit enhanced coordinating abilities and can form stable complexes with a wide range of transition metals. researchgate.netjchemlett.com The resulting metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound and related phenol-sulfide hybrid molecules is multifaceted. A significant area of focus is the synthesis and characterization of its metal complexes. Researchers are exploring the coordination chemistry of this ligand with various transition metals to create novel complexes with interesting structural and electronic properties. researchgate.netsemanticscholar.org These studies often involve detailed spectroscopic and crystallographic analysis to elucidate the binding modes of the ligand and the geometry of the resulting complexes.

Another major research trajectory is the investigation of the biological activities of this compound and its derivatives. This includes screening for antimicrobial, antifungal, and antioxidant properties. The structural features of the molecule, such as the ability to form hydrogen bonds and participate in redox reactions, are thought to contribute to its potential bioactivity. For example, derivatives of similar phenolic compounds have shown promising antibacterial activity against pathogens like Staphylococcus aureus.

Furthermore, there is ongoing interest in utilizing this compound as a precursor for the synthesis of novel organic compounds. By modifying the phenolic and/or the sulfide functionalities, chemists aim to develop new molecules with tailored properties for applications in materials science, such as the development of new polymers or coatings, and in medicinal chemistry as potential therapeutic agents. nih.gov The functionalization of natural phenols is a growing field aimed at enhancing their inherent biological activities. nih.gov

Compound Data Tables

Table 1: Properties of this compound

Property Value Source
IUPAC Name 2-(Ethylsulfanylmethyl)phenol nih.gov
Molecular Formula C9H12OS nih.gov
Molecular Weight 168.26 g/mol nih.gov

Table 2: Related Compounds

Compound Name Molecular Formula Key Features
o-Cresol C7H8O A derivative of phenol (B47542) and an isomer of p-cresol (B1678582) and m-cresol. nih.gov
Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate C11H15NO4S An oxidation product with a sulfonyl group and a carbamate (B1207046) ester. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12OS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBBPVLBIUUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983984
Record name 2-[(Ethylsulfanyl)methyl]phenol
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Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65370-06-1
Record name 2-[(Ethylthio)methyl]phenol
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Record name alpha-(Ethylthio)-o-cresol
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Record name 2-[(Ethylsulfanyl)methyl]phenol
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Record name α-(ethylthio)-o-cresol
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Synthetic Strategies and Chemical Transformations of 2 Ethylsulfanyl Methyl Phenol

Established and Emerging Synthetic Routes for 2-[(Ethylsulfanyl)methyl]phenol

The synthesis of this compound can be approached through methods that construct the core structure or by modifying existing precursors.

Targeted Functionalization Approaches for Phenolic and Thioether Moieties

The presence of both a hydroxyl group on the aromatic ring and a sulfur atom in the side chain allows for selective chemical modifications.

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic species can then react with various electrophiles. For instance, acylation with acetyl chloride can form an ester. pearson.com Generally, phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring, primarily at the ortho and para positions. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, and sulfonation. byjus.commasterorganicchemistry.com

The thioether group (-S-) can undergo several types of reactions. One of the most common is oxidation, where the sulfur atom is oxidized to form a sulfoxide (B87167) (R-SO-R') or a sulfone (R-SO2-R'). masterorganicchemistry.com The sulfur atom in a thioether is also nucleophilic and can react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. masterorganicchemistry.comlibretexts.org Recent research has also explored the functional modification of thioether-containing amino acids in peptides and proteins, highlighting the versatility of this functional group. nih.gov

A typical synthesis of this compound involves nucleophilic substitution or condensation reactions. For example, reacting a 2-mercaptophenol (B73258) derivative with an ethyl halide in a polar aprotic solvent is a viable route. The reaction conditions, such as temperature and the choice of base for deprotonation, are critical for optimizing the yield.

Analogous Synthetic Methodologies for Related Phenol-Sulfide Compounds

The synthesis of phenol-sulfide compounds, in general, provides a broader context for the preparation of this compound. A common method involves the reaction of a phenol (B47542) with sulfur chlorides (SCl₂ or S₂Cl₂). google.comgoogle.com The reaction conditions, including the solvent and temperature, can influence the position of substitution (ortho vs. para) and the degree of sulfidation. google.comgoogle.com For instance, conducting the reaction at elevated temperatures (60-140 °C) in a suitable solvent can lead to the formation of phenol sulfides. google.com

Another approach involves the reaction of a phenol with elemental sulfur in the presence of a basic catalyst. google.com This method can be controlled to produce a mixture of phenol sulfides, which can then be reduced to mercaptophenols. google.com Additionally, the alkylation of thiophenols is a direct route to phenol-sulfide compounds. The acidity of the thiol group allows for easy deprotonation to form a thiolate, which is an excellent nucleophile for reacting with alkyl halides. masterorganicchemistry.com

Several laboratory methods exist for the synthesis of phenols themselves, which can then be functionalized to introduce the sulfide (B99878) group. libretexts.org These methods include the hydrolysis of diazonium salts, the reduction of quinones, and the hydrolysis of phenolic esters or ethers. libretexts.org The Hock process, involving the reaction of benzene (B151609) and propene, is a major industrial method for phenol production. libretexts.orgpsu.edu

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and designing new synthetic applications.

Oxidative Transformations of the Ethylsulfanyl Group

The ethylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule. For instance, the oxidation of this compound can yield 2-[(ethylsulfonyl)methyl]phenol. The oxidation of thioethers to sulfoxides and sulfones can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). masterorganicchemistry.com

The oxidation of phenols can also lead to the formation of quinones. libretexts.org For example, the oxidation of p-cresol (B1678582) (4-methylphenol) has been studied using various catalysts to produce p-hydroxybenzaldehyde.

Electrophilic Attack on the Sulfur Atom

The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons, making it a nucleophilic center susceptible to electrophilic attack. nih.gov In the context of oxidation, the initial step often involves the attack of an electrophilic oxygen atom from the oxidizing agent onto the sulfur atom.

In electrophilic aromatic substitution reactions of phenols, the hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by resonance. masterorganicchemistry.com

C-S Bond Cleavage Pathways and Radical Intermediates

Under certain conditions, the carbon-sulfur bond in thioethers can be cleaved. This can occur through various mechanisms, including transition-metal-free strategies involving reagents like halogenated compounds, oxidants, acids, and bases. rsc.org Photocatalytic conditions can also induce C-S bond cleavage in this compound, potentially leading to products like 2-hydroxybenzyl alcohol.

Studies on the C-S bond cleavage reactions of other organosulfur compounds, such as rhenium(V) dithiolates, have shown that the electronic properties of the ligands play a crucial role in the activation of the C-S bond. nih.gov The mechanism can involve nucleophilic attack on a metal center, followed by migration of an alkyl or aryl group. nih.gov The formation of thiyl radicals is another potential pathway for C-S bond cleavage and subsequent reactions. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, strongly directing incoming electrophiles to the ortho and para positions relative to itself. byjus.commlsu.ac.in In this compound, the ortho positions are at C6 and C2 (already substituted), and the para position is at C4. The presence of the (ethylsulfanyl)methyl group at the C2 position introduces steric hindrance, suggesting that electrophilic attack will preferentially occur at the less hindered C4 (para) and C6 (ortho) positions. Due to the powerful activating nature of the hydroxyl group, these reactions often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. byjus.comresearchgate.net

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

Reaction Type Reagent(s) Expected Major Product(s)
Nitration Dilute HNO₃ 2-[(Ethylsulfanyl)methyl]-4-nitrophenol and 2-[(Ethylsulfanyl)methyl]-6-nitrophenol
Halogenation Br₂ in CS₂ or CCl₄ 4-Bromo-2-[(ethylsulfanyl)methyl]phenol and 2-Bromo-6-[(ethylsulfanyl)methyl]phenol
Sulfonation Concentrated H₂SO₄ (low temp.) This compound-6-sulfonic acid
Sulfonation Concentrated H₂SO₄ (high temp.) This compound-4-sulfonic acid

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (Fries Rearrangement conditions) | 5-(Ethylsulfanylmethyl)-2-hydroxyacetophenone |

Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of 4-nitro and 6-nitro derivatives. byjus.comkhanacademy.org Using concentrated nitric acid could lead to oxidation or polysubstitution. libretexts.org

Halogenation: Reaction with bromine in a non-polar solvent like carbon disulfide at low temperatures would likely produce a mixture of monobrominated phenols at the C4 and C6 positions. mlsu.ac.in The use of bromine water would probably lead to the formation of 2,4-dibromo-6-[(ethylsulfanyl)methyl]phenol, reflecting the high reactivity of the phenol ring. byjus.com

Sulfonation: The sulfonation of phenols is a temperature-dependent process. mlsu.ac.in At lower temperatures, the kinetically controlled ortho-product (this compound-6-sulfonic acid) is favored. At higher temperatures, the thermodynamically more stable para-product (this compound-4-sulfonic acid) predominates. mlsu.ac.in

Friedel-Crafts Reactions: Phenols generally give poor yields in traditional Friedel-Crafts reactions because the phenolic oxygen coordinates with the Lewis acid catalyst, deactivating the ring. stackexchange.comcurlyarrows.com However, C-acylation can be achieved through the Fries rearrangement, where the initially formed O-acylated product rearranges upon heating with an excess of the Lewis acid catalyst to yield hydroxyarylketones. stackexchange.comcurlyarrows.com For this compound, this would likely lead to acylation at the para position.

Nucleophilic Reactivity of the Phenolic Hydroxyl

The hydroxyl group of this compound, while acidic, also exhibits nucleophilic character, particularly upon deprotonation to the corresponding phenoxide ion. This allows it to participate in key substitution reactions such as esterification and etherification.

Esterification: The phenolic hydroxyl can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form esters. chempedia.inforesearchgate.net The reaction is typically performed in the presence of a base (e.g., pyridine) to neutralize the acid byproduct and facilitate the reaction. Enzymatic methods using lipases have also been developed for the esterification of phenolic compounds. mdpi.com The formation of a methylcarbamate ester of the oxidized sulfone derivative of the title compound has been documented, confirming the reactivity of the hydroxyl group towards isocyanates to form carbamates. nih.gov

Etherification (Williamson Ether Synthesis): The most common method for preparing ethers from phenols is the Williamson ether synthesis. This involves treating the phenol with a strong base, such as sodium hydroxide (B78521) or sodium hydride, to generate the highly nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.

Table 2: Representative Nucleophilic Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Product
Esterification Acetyl chloride, Pyridine 2-[(Ethylsulfanyl)methyl]phenyl acetate (B1210297)

| Etherification | 1. NaOH2. CH₃I | 1-[(Ethylsulfanyl)methyl]-2-methoxybenzene |

Intramolecular Cyclization and Rearrangement Pathways

The proximate positioning of the phenolic hydroxyl and the (ethylsulfanyl)methyl groups allows for unique intramolecular reactions, leading to the formation of heterocyclic systems or rearranged products.

Oxidative Intramolecular Cyclization: Phenols can undergo oxidative cyclization where the aromatic ring is activated by an oxidizing agent, followed by an intramolecular nucleophilic attack. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are effective for mediating such transformations. nih.govnih.gov A plausible mechanism involves the initial reaction of the reagent with the phenolic hydroxyl group, followed by nucleophilic attack from a side-chain nucleophile onto the ortho-position of the phenol ring. nih.gov For this compound, modification of the side chain to incorporate a nucleophile could enable the synthesis of fused sulfur-containing heterocycles via this pathway.

Pummerer Rearrangement: The sulfide moiety in the (ethylsulfanyl)methyl group can be selectively oxidized to a sulfoxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-[(ethylsulfinyl)methyl]phenol is a substrate for the Pummerer rearrangement. wikipedia.orgyoutube.com Upon treatment with acetic anhydride, the sulfoxide rearranges to form an α-acetoxy thioether. wikipedia.orgyoutube.com This transformation provides a valuable method for introducing functionality at the methylene (B1212753) carbon of the side chain.

Thio-Claisen Rearrangement: The thio-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement analogous to the more common Claisen rearrangement. semanticscholar.orgresearchgate.net While this compound itself is not a direct substrate, a derivative such as an allyl 2-(ethylsulfanylmethyl)phenyl ether could potentially undergo this rearrangement. More directly, an S-allyl derivative, allyl 2-hydroxybenzyl sulfide, prepared from 2-hydroxybenzylthiol, would be a prime candidate for a thermal or Lewis acid-catalyzed thio-Claisen rearrangement to yield 2-allyl-6-[(ethylsulfanyl)methyl]phenol. researchgate.net This pathway offers a route to introduce allyl groups onto the phenolic ring.

Table 3: Potential Intramolecular Cyclization and Rearrangement Reactions

Reaction Pathway Required Precursor Reagent(s) Expected Product Type
Pummerer Rearrangement 2-[(Ethylsulfinyl)methyl]phenol Acetic Anhydride (Ac₂O) α-Acetoxy thioether
Oxidative Cyclization This compound with nucleophilic side-chain Phenyliodine(III) diacetate (PIDA) Fused heterocyclic compound

| Thio-Claisen Rearrangement | Allyl 2-hydroxybenzyl sulfide | Heat or Lewis Acid | Allyl-substituted phenol |

Coordination Chemistry of 2 Ethylsulfanyl Methyl Phenol As a Ligand

Ligand Design Principles and Chelation Properties of Phenol-Thioether Systems

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure and donor atoms dictate the resulting metal complex's properties and reactivity. Phenol-thioether systems, such as 2-[(Ethylsulfanyl)methyl]phenol, are bifunctional ligands that possess both a hard donor atom (the oxygen of the phenolic group) and a soft donor atom (the sulfur of the thioether group). This "hard-soft" combination allows for versatile coordination behavior with a wide range of metal ions, influencing the stability and structure of the resulting complexes.

The chelation of a metal ion by this compound involves the formation of a stable ring structure. The deprotonated phenolate (B1203915) oxygen acts as a hard Lewis base, readily coordinating to hard Lewis acid metal centers. Simultaneously, the sulfur atom of the ethylsulfanyl group, a soft Lewis base, can coordinate to soft or borderline metal ions. This dual-donor capability allows the ligand to adapt to the electronic preferences of different metals. The thioether group is also susceptible to oxidation, which can alter the ligand's electronic properties and coordination behavior.

Synthesis and Structural Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of specific complex structures.

Researchers have successfully synthesized a variety of metal complexes using ligands similar to this compound, incorporating a range of transition metals. For instance, complexes with copper(II), nickel(II), and rhodium(I) have been reported with related Schiff base ligands. researchgate.net The stoichiometry of these complexes, which is the ratio of metal ions to ligands, can vary. Common stoichiometries include 1:1, 1:2, and 2:1 (metal:ligand). For example, reactions of (E)-2-(((2-ethylphenyl)imino)methyl)phenol with copper(II) or nickel(II) acetate (B1210297) yielded bis-ligand complexes, [Cu(L)₂] and [Ni(L)₂] respectively. researchgate.net In another study, the reaction with a rhodium precursor resulted in a mononuclear complex, [Rh(η⁴-cod)(L)]. researchgate.net The choice of the metal precursor and reaction conditions plays a crucial role in determining the final stoichiometry of the complex.

The way in which this compound binds to a metal center is referred to as its coordination mode. This ligand can act as a monodentate donor, binding through either the phenolate oxygen or the thioether sulfur. More commonly, it functions as a bidentate ligand, coordinating to the metal ion through both the oxygen and sulfur atoms to form a stable chelate ring. researchgate.netresearchgate.net The coordination can also be influenced by the presence of other ligands in the coordination sphere.

Spectroscopic Signatures of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are invaluable for elucidating the structure and bonding within metal complexes. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for studying the complexes of this compound. researchgate.netresearchgate.net

Infrared spectroscopy probes the vibrational modes of a molecule. Upon coordination of this compound to a metal ion, characteristic shifts in the vibrational frequencies of the C-O and C-S bonds can be observed. The stretching frequency of the phenolic C-O bond typically shifts to a higher wavenumber (a blue shift) upon coordination to a metal center, confirming the involvement of the phenolate oxygen in bonding. scielo.org.za For example, in lanthanide complexes with a similar Schiff base ligand, the C-O stretching vibration shifted to the range of 1299-1303 cm⁻¹. scielo.org.za Additionally, new bands may appear in the far-IR region of the spectrum, which can be assigned to the metal-oxygen (M-O) and metal-sulfur (M-S) stretching vibrations, providing direct evidence of coordination. In the case of lanthanide complexes, new bands in the 476-478 cm⁻¹ range were attributed to the Ln-O stretching vibration. scielo.org.za

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectra of metal complexes of this compound typically display two main types of transitions: intra-ligand transitions and charge-transfer transitions. researchgate.netnih.gov

Intra-ligand transitions are those that occur within the ligand itself, often corresponding to π → π* and n → π* transitions of the aromatic ring and the thioether and phenol (B47542) functional groups. researchgate.net These bands are usually observed in the ultraviolet region of the spectrum.

Charge-transfer transitions involve the movement of an electron between the metal and the ligand. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. nih.gov For phenol-thioether complexes, LMCT bands are common, where an electron is excited from a ligand-based orbital (often on the phenolate or thioether) to a metal-based orbital. These bands are typically found in the visible region of the spectrum and are responsible for the color of many transition metal complexes. For instance, UV-Vis spectra of copper(II) and nickel(II) complexes with a related Schiff base ligand showed bands corresponding to intra-ligand π → π/n → π transitions, as well as metal-ligand charge transfer and metal-centered d-d transitions. researchgate.net The energy and intensity of these charge-transfer bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Upon coordination to a metal center, the chemical shifts of the protons and carbons of the this compound ligand are expected to change compared to the free ligand. These changes, or coordination shifts, are indicative of the electronic and structural alterations the ligand undergoes upon complexation.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of the free this compound ligand, characteristic signals are observed for the aromatic protons, the methylene (B1212753) protons of the ethyl and methylsulfanyl groups, and the phenolic hydroxyl proton. The aromatic protons typically appear as a multiplet in the region of δ 6.8–7.5 ppm. The methylene protons adjacent to the sulfur atom (SCH₂) and the methyl protons of the ethyl group (CH₃) are expected around δ 2.5–3.0 ppm and δ 1.2–1.4 ppm, respectively. The phenolic OH proton usually presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

Upon formation of a metal complex, the following changes are anticipated:

Disappearance of the Phenolic OH Signal: The most significant change is the disappearance of the signal corresponding to the phenolic hydroxyl proton, confirming deprotonation and coordination of the phenolate oxygen to the metal ion.

Shift of Aromatic Protons: The chemical shifts of the aromatic protons will be altered due to the change in the electronic environment of the phenyl ring upon coordination. The magnitude and direction of these shifts can provide insights into the nature of the metal-ligand bond.

Shift of Methylene and Methyl Protons: The protons of the ethylsulfanylmethyl group will also experience shifts in their resonance frequencies. The methylene protons adjacent to the sulfur atom are particularly sensitive to the coordination of the sulfur to the metal center. A downfield shift of these protons is a strong indicator of a metal-sulfur interaction.

¹³C NMR Spectroscopy:

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the ligand. The chemical shifts of the carbon atoms in the phenyl ring, as well as the methylene and methyl carbons of the ethylsulfanyl group, will be affected by coordination. The carbon atom bearing the phenolate oxygen (C-O) is expected to show a significant downfield shift upon coordination. The methylene carbon adjacent to the sulfur (SCH₂) will also be sensitive to the coordination of the sulfur atom.

Detailed Research Findings:

The general principles of coordination chemistry suggest the expected shifts upon complexation, as outlined above. However, without experimental data from dedicated studies on this particular ligand, a quantitative analysis and the creation of detailed data tables are not possible at this time. The scientific community would benefit from further research into the coordination chemistry of this compound to fully characterize the solution-state structures of its metal complexes and to populate the knowledge base with specific NMR spectroscopic data.

Advanced Spectroscopic Characterization Techniques for 2 Ethylsulfanyl Methyl Phenol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a fundamental step in its structural elucidation.

For the parent compound, 2-[(Ethylsulfanyl)methyl]phenol, the molecular formula is C₉H₁₂OS. nih.gov HRMS analysis provides an experimental mass measurement that can be compared against the calculated exact mass. The theoretical exact mass for this compound is 168.06088618 Da. nih.gov HRMS instruments can achieve mass accuracies in the low parts-per-million (ppm) range, which is sufficient to distinguish the correct formula from other potential combinations of atoms that might have the same nominal mass.

In the study of derivatives of this compound, HRMS is equally crucial. When the core molecule is modified, for instance, through substitution on the aromatic ring or alteration of the ethylsulfanyl side chain, HRMS confirms the success of the chemical transformation by verifying the mass of the new product. This technique is often used in conjunction with other spectroscopic methods to confirm the synthesis of novel compounds, such as complex heterocyclic derivatives where elemental analysis from HRMS provides definitive confirmation of the proposed structure. researchgate.net

PropertyValueSource
Molecular FormulaC₉H₁₂OS nih.gov
Computed Molecular Weight168.26 g/mol nih.gov
Computed Exact Mass168.06088618 Da nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It also illuminates the supramolecular assembly, showing how molecules interact with each other in the crystal lattice through forces like hydrogen bonding and van der Waals interactions.

For this compound, single-crystal X-ray diffraction (SCXRD) has been utilized to determine its structure. The process typically involves using a diffractometer to irradiate a single crystal with X-rays (e.g., MoKα radiation, λ = 0.71073 Å) and analyzing the resulting diffraction pattern. Software such as SHELXL is then used for data refinement through least-squares minimization, allowing for the construction of a detailed molecular model.

Studies on derivatives, such as Schiff base complexes derived from substituted phenols, further illustrate the power of this technique. For example, the crystal structure of 2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol (B47542), determined at 130K, revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ and provided precise cell parameters. researchgate.netresearchgate.net Similarly, analysis of nickel and rhodium complexes of (E)-2-(((2-ethylphenyl)imino)methyl)phenol confirmed a nearly square-planar geometry for the nickel complex. researchgate.net This level of detail is invaluable for understanding structure-property relationships.

Parameter2-((2-(2-hydroxyethylamino) ethylimino) methyl) phenol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.0205(5)
b (Å)14.1909(9)
c (Å)21.7147(14)
β (°)90.00

Data derived from a study on a derivative of a substituted phenol, illustrating typical crystallographic data obtained. researchgate.netresearchgate.net

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign. Advanced NMR techniques, particularly two-dimensional (2D) methods, are essential for the complete and unambiguous structural elucidation of this compound and its derivatives.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's structure.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. ipb.pt

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. ipb.pt

For derivatives of this compound, these techniques are indispensable for confirming the position of substituents and elucidating the structure of complex adducts. ipb.pt

Solid-State NMR (ssNMR): This technique provides structural information on materials in the solid state, where molecular motion is restricted. For phenol derivatives, such as those incorporated into polymers like phenol formaldehyde (B43269) resins, ¹³C cross-polarization/magic angle spinning (CP-MAS) NMR can reveal how the molecule interacts with its environment and can monitor changes in molecular mobility. rsc.org This is particularly useful for studying the properties of materials where these phenolic compounds are embedded.

NucleusPredicted Chemical Shift Range (ppm)Notes
Phenolic -OH4.5 - 8.0Position is variable and depends on solvent and concentration.
Aromatic C-H6.7 - 7.3The substitution pattern will influence the exact shifts and coupling patterns.
Methylene (B1212753) (-CH₂-)3.6 - 3.8Protons on the carbon adjacent to the sulfur and the aromatic ring.
Ethyl (-S-CH₂-CH₃)2.5 - 2.7 (CH₂)Chemical shifts are influenced by the adjacent sulfur atom.
Ethyl (-S-CH₂-CH₃)1.2 - 1.4 (CH₃)Typical range for a methyl group adjacent to a methylene group.

Note: These are generalized predicted ranges for a 2-substituted phenol with an ethylsulfanylmethyl group. Actual values can vary.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light, which is non-zero only for molecules that lack a center of inversion and a plane of symmetry.

The parent compound, this compound, is achiral and therefore will not produce a CD signal. However, chirality can be introduced into its derivatives. This can be achieved by:

Introducing a chiral center: Synthesis of derivatives with a stereocenter, for example, by modifying the ethyl group to a chiral substituent.

Creating atropisomers: If bulky substituents are introduced, rotation around a single bond might be restricted, leading to stable, separable enantiomers.

Complexation: An achiral derivative can exhibit an "induced" CD signal upon complexing with a chiral host molecule. nih.gov This phenomenon occurs when the electronic transitions of the achiral chromophore are perturbed by the chiral environment. nih.gov

For such chiral derivatives, CD spectroscopy is a powerful tool to determine their absolute configuration and study conformational changes. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. nih.gov The technique is highly sensitive to the three-dimensional structure of the molecule, making it invaluable for stereochemical analysis in fields ranging from medicinal chemistry to materials science. arxiv.orgrsc.org

Computational Chemistry and Theoretical Modelling of 2 Ethylsulfanyl Methyl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in understanding the fundamental electronic properties and reactivity of 2-[(Ethylsulfanyl)methyl]phenol. By solving the Kohn-Sham equations, one can elucidate the distribution of electrons within the molecule, which in turn governs its chemical nature.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For a flexible molecule like this compound, which possesses several rotatable single bonds (C-C, C-O, C-S), multiple low-energy conformations may exist. Computational methods are used to explore the potential energy surface of the molecule to identify these various conformers.

The process involves starting with an initial guess of the molecular structure and then systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. This exploration of the conformational landscape is crucial, as different conformers can exhibit distinct properties and reactivity. The relative energies of these conformers, calculated using DFT, indicate their population at a given temperature according to the Boltzmann distribution. For this compound, key dihedral angles, such as those around the C-S and C-C bonds of the ethylsulfanylmethyl group, would be systematically rotated to map out the conformational space and identify the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at a representative DFT level)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
O-H 0.96 - -
C-O (phenol) 1.36 - -
C-C (ring) 1.40 (avg) 120.0 (avg) -
C-CH2 1.51 - -
CH2-S 1.82 - -
S-CH2CH3 1.81 - -
C-S-C - 98.9 -
C-C-S - 114.5 -
C-O-H - 109.0 -
C-C-C-C (ring) - - 0.0
C-C-CH2-S - - Variable
C-CH2-S-C - - Variable

Note: This table is illustrative and contains expected values. Actual research data is not available.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture of chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound

Parameter Definition Formula Hypothetical Value
HOMO Energy (E_HOMO) Energy of the Highest Occupied Molecular Orbital - -5.8 eV
LUMO Energy (E_LUMO) Energy of the Lowest Unoccupied Molecular Orbital - -0.5 eV
Energy Gap (ΔE) E_LUMO - E_HOMO ΔE 5.3 eV
Ionization Potential (I) Energy required to remove an electron I ≈ -E_HOMO 5.8 eV
Electron Affinity (A) Energy released when an electron is added A ≈ -E_LUMO 0.5 eV
Electronegativity (χ) Tendency to attract electrons χ = (I + A) / 2 3.15 eV
Chemical Hardness (η) Resistance to change in electron distribution η = (I - A) / 2 2.65 eV
Chemical Softness (S) Reciprocal of hardness S = 1 / (2η) 0.19 eV⁻¹
Electrophilicity Index (ω) Measure of electrophilic power ω = χ² / (2η) 1.87 eV

Note: This table is for illustrative purposes. No specific published data exists for this compound.

DFT calculations are also highly effective in predicting spectroscopic properties. The theoretical calculation of nuclear magnetic resonance (NMR) chemical shifts involves computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), one can obtain predicted ¹H and ¹³C NMR spectra that can be directly compared with experimental data for structure verification.

Similarly, the vibrational frequencies of the molecule can be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions, which yields a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (stretching, bending, twisting, etc.). These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular movements and interactions on a femtosecond timescale.

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box, often filled with a solvent like water, to mimic solution conditions. The simulation would track the trajectory of each atom over time, providing insights into:

Conformational Dynamics: How the molecule transitions between different low-energy conformations.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the hydroxyl group and the sulfur atom.

Intermolecular Interactions: The formation and breaking of hydrogen bonds between the phenol's hydroxyl group and solvent molecules or other solute molecules.

These simulations are crucial for understanding properties that depend on the collective behavior of many molecules, such as transport properties and thermodynamic parameters.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modelling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with a specific property or activity. While frequently used for predicting biological activity, QSAR can also be applied to predict a wide range of physicochemical properties, such as boiling point, solubility, or environmental fate, without direct experimentation.

A QSAR study for a class of compounds including this compound would involve:

Data Set Assembly: Gathering a set of structurally related molecules with experimentally determined values for the property of interest.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links a subset of the most relevant descriptors to the property of interest.

Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds.

Such a model could then be used to predict the specific property for this compound, even if it has not been experimentally measured.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is highly sought after for applications in telecommunications, optical computing, and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules.

The key NLO properties are the first hyperpolarizability (β) and second hyperpolarizability (γ), which describe the second- and third-order response of the molecule to an electric field. Molecules with large hyperpolarizability values are promising candidates for NLO materials. The calculation of these properties involves determining how the molecule's dipole moment changes in the presence of an applied electric field. For this compound, the presence of an electron-donating hydroxyl group and a polarizable sulfur atom attached to a π-conjugated phenyl ring suggests it might possess some NLO activity, which could be quantified through these theoretical predictions.

Catalytic Applications and Mechanistic Insights of 2 Ethylsulfanyl Methyl Phenol Based Systems

Homogeneous Catalysis Mediated by Metal Complexes of 2-[(Ethylsulfanyl)methyl]phenol

There is a lack of specific studies on the design, synthesis, and performance of metal complexes derived from this compound for use in homogeneous catalysis. Consequently, data on their effectiveness in specific organic reactions is not available.

No data available.

No mechanistic studies or elucidation of catalytic cycles for reactions involving this compound-based catalysts were found.

Heterogeneous Catalysis Utilizing Immobilized this compound Derivatives

There is no available research on the immobilization of this compound or its derivatives onto solid supports for applications in heterogeneous catalysis.

Integration of 2 Ethylsulfanyl Methyl Phenol into Polymer Science

Utilization as a Monomer Precursor in Polymer Synthesis

The synthesis of polymers from phenolic precursors is a well-established field, with oxidative coupling polymerization being a prominent method for creating high-performance polymers like poly(phenylene oxide) (PPO). uc.edu This process typically involves the copper-catalyzed oxidation of phenols, such as 2,6-dimethylphenol, to yield high molecular weight polymers. uc.edu The general mechanism involves the coordination of the phenol (B47542) to a Cu(II) complex, followed by an electron transfer to form a phenolate (B1203915) anion complex. uc.edu The reduced catalyst is then reoxidized by oxygen, allowing the polymerization to proceed. uc.edu

While the oxidative coupling of various substituted phenols is a common route to PPOs, detailed studies on the specific use of 2-[(Ethylsulfanyl)methyl]phenol as a primary monomer in such reactions are not extensively documented in publicly available research. The presence of the (ethylsulfanyl)methyl group at the ortho position introduces a sulfur-containing moiety, which could potentially influence the reactivity of the phenolic proton and the electronic and steric environment of the aromatic ring, thereby affecting its polymerization behavior.

The synthesis of reactive polymers often involves the use of functional monomers to introduce specific chemical handles into the polymer structure. For instance, polyesters with pendant phenol groups have been synthesized using specialized monomers derived from Meldrum's acid, demonstrating a pathway to reactive polymers that can be further modified or used as crosslinking agents. nih.gov Although this highlights a general strategy, the application of this compound as such a functional monomer has not been specifically reported.

Incorporation into Polymer Backbones or Side Chains

The incorporation of specific functional groups into a polymer's backbone or as pendant side chains is a key strategy for modifying its properties. The introduction of sulfur-containing groups, for example, can impact characteristics such as refractive index, metal ion affinity, and chemical reactivity.

In principle, this compound could be incorporated into polymer backbones through reactions involving its phenolic hydroxyl group. One common method for creating polymers with phenolic moieties in the backbone is through polycondensation reactions. For example, the synthesis of certain polyesters or polyethers could potentially utilize di-functional monomers where one of the reactive sites is a phenol.

Alternatively, the phenolic group of this compound allows for its potential grafting onto existing polymer backbones as a side chain. This would typically involve the reaction of the phenol with a reactive polymer containing electrophilic sites. Such modifications can significantly alter the surface properties, solubility, and thermal characteristics of the parent polymer. Research into the synthesis of novel multifunctional acylthiourea polymers has demonstrated the incorporation of thiourea (B124793) moieties, which also contain sulfur, into polymer structures, suggesting a breadth of possibilities for sulfur-containing polymers. researchgate.net However, specific examples detailing the incorporation of the this compound moiety into either the backbone or side chains of polymers are not readily found in the scientific literature.

Influence of this compound Moieties on Polymer Architecture and Macromolecular Properties

The introduction of a specific chemical moiety like this compound into a polymer's architecture is expected to have a discernible impact on its macromolecular properties. The presence of the sulfur atom in the (ethylsulfanyl)methyl side group could lead to several effects. For instance, sulfur-containing polymers are known to exhibit higher refractive indices compared to their non-sulfur-containing counterparts. The thioether linkage may also influence the polymer's thermal stability and degradation pathways.

While these are general principles of polymer science, a detailed experimental investigation into how the this compound moiety specifically influences polymer architecture and properties remains an area for future research. The table below outlines the potential effects based on the functional groups present in the compound, though it is important to note that this is a theoretical projection in the absence of specific experimental data for polymers containing this exact moiety.

PropertyPotential Influence of this compound Moiety
Glass Transition Temperature (Tg) The phenolic hydroxyl group could increase Tg through hydrogen bonding. The flexible ethylsulfanylmethyl side chain might counteract this effect to some extent.
Thermal Stability The phenolic group generally imparts good thermal stability. The thioether linkage might present a point of thermal degradation.
Refractive Index The presence of the sulfur atom is expected to increase the refractive index of the polymer.
Solubility The polarity of the phenolic group would influence solubility in polar solvents. The hydrocarbon nature of the ethyl and methyl groups would affect solubility in nonpolar solvents.
Mechanical Properties Hydrogen bonding from the phenolic group could enhance tensile strength and modulus.

Future Directions and Emerging Research Avenues for 2 Ethylsulfanyl Methyl Phenol

Development of Green Chemistry Approaches for Synthesis and Derivatization

The future synthesis and modification of 2-[(Ethylsulfanyl)methyl]phenol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Emerging research is expected to focus on the development of more sustainable alternatives.

One promising direction is the adoption of thiol-free strategies for the synthesis of the thioether moiety. Traditional methods often use volatile and malodorous thiols, which are also susceptible to oxidation libretexts.org. Thiol-free alternatives, such as the use of xanthates or isothiouronium salts as thiol surrogates, offer a more environmentally benign approach libretexts.orgchemscene.com. These methods avoid the handling of noxious thiols and often proceed under milder, base-free, and transition-metal-free conditions libretexts.org.

For the functionalization of the phenol (B47542) group, research is moving away from harsh halogenated alkanes. Instead, greener electrophiles like methanol (B129727) and aldehydes are being explored for the alkylation and hydroxyalkylation of phenolics researchgate.net. A patented process for the selective ortho-hydroxyalkylation of phenols using a metal phenate catalyst in an anhydrous medium highlights a potential green route to the precursor of this compound, ortho-hydroxybenzyl alcohol researchgate.net. The development of catalytic systems that enable the direct and selective functionalization of the phenolic ring of this compound using such green reagents would be a significant advancement.

The table below summarizes potential green chemistry approaches for the synthesis and derivatization of this compound.

TransformationTraditional Reagent/MethodPotential Green AlternativeKey Advantages
Thioether Synthesis Ethanethiol (volatile, malodorous)Potassium ethyl xanthateOdorless, stable, avoids thiol handling
Phenol Alkylation Halogenated alkanesMethanol, Dimethyl carbonateLess toxic, renewable feedstock
Ortho-hydroxymethylation Formaldehyde (B43269) with strong baseFormaldehyde with metal phenate catalystHigh selectivity, solvent-free potential
Solvent Choice Chlorinated solventsBio-based solvents, supercritical fluidsReduced toxicity and environmental impact

Further research in this area will likely focus on catalyst development, process optimization to maximize atom economy, and the use of renewable feedstocks and solvents.

Exploration of Novel Reactivity and Unconventional Transformations

The bifunctional nature of this compound, containing both a nucleophilic phenol and a sulfur atom with lone pair electrons, suggests a rich and largely unexplored reactive landscape. Future research is expected to move beyond simple derivatization and explore novel transformations that leverage the unique interplay between these two functional groups.

A key area of investigation will be the reactivity of the benzylic C-H bond, which is activated by the adjacent sulfur and aromatic ring. The precursor, ortho-hydroxybenzyl alcohol, is known to react via a benzylic cation intermediate in both polar and apolar solvents libretexts.orgresearchgate.net. This suggests that this compound could undergo similar transformations, such as etherification in alcoholic solvents or hydride transfer reactions libretexts.orgresearchgate.net. Exploring the generation and trapping of the corresponding benzylic cation from this compound could unlock new synthetic pathways.

Furthermore, the ortho-positioning of the hydroxyl and thioethermethyl groups makes this molecule a prime candidate for intramolecular cyclization reactions to form sulfur-containing heterocycles. For instance, related ortho-hydroxybenzyl alcohols have been used in copper-catalyzed formal [4+2] cyclocondensation reactions with alkynes and sulfonyl azides to generate coumarin (B35378) derivatives wikipedia.org. Investigating analogous transformations with this compound could lead to the synthesis of novel benzoxathiine derivatives, a class of heterocycles with potential biological activity.

The table below outlines potential novel reactions for this compound.

Reaction TypePotential ReagentsExpected Product Class
Benzylic Cation Formation Lewis or Brønsted acidsIntermediates for further functionalization
Intramolecular Cyclization Oxidizing agentsBenzoxathiine derivatives
Metal-Catalyzed Cross-Coupling Aryl halides, vinyl halidesFunctionalized phenol-thioethers
Oxidative C-S Bond Cleavage Selective oxidizing agentsSalicylaldehyde, sulfonic acids

Future studies will likely focus on developing catalytic systems to control the regioselectivity of these transformations and exploring the synthetic utility of the resulting products.

Design of Advanced Functional Materials Based on this compound Architectures

The combination of a phenolic hydroxyl group and a thioether linkage in this compound makes it an attractive building block for the design of advanced functional materials. The phenol group can act as a hydrogen-bond donor and a site for polymerization, while the thioether group can provide coordination sites for metal ions and can be oxidized to sulfoxide (B87167) or sulfone, thereby tuning the material's properties.

One promising area of research is the incorporation of this compound into polymers. Poly(thioether)s are known for their high refractive indices, thermal stability, and, in some cases, oxidation sensitivity. For example, thioether-containing polymers have been developed as oxidation-responsive materials for drug delivery, where the oxidation of the thioether to a more polar sulfoxide or sulfone triggers the release of an encapsulated agent nih.gov. By polymerizing this compound, it may be possible to create new smart materials that respond to changes in oxidative stress.

Another exciting avenue is the use of this compound or its derivatives as ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The phenol and thioether groups can both coordinate to metal centers, potentially leading to MOFs with unique topologies and functionalities. Thioether-containing MOFs have been shown to have improved stability and enhanced affinity for soft metal ions researchgate.netrsc.org. The phenolic group could also be used for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial synthesis rsc.org.

The table below lists potential functional materials derived from this compound.

Material ClassPotential Monomer/LigandKey Functional PropertiesPotential Applications
Oxidation-Responsive Polymers This compound derivativesHydrophobicity changes upon oxidationDrug delivery, sensors
High Refractive Index Polymers Poly(this compound)High refractive index, thermal stabilityOptical materials, coatings
Metal-Organic Frameworks (MOFs) This compound as a ligandPorosity, selective metal bindingGas separation, catalysis, sensing
Polymer Electrolytes Polyethers incorporating the this compound motifIon conductivitySolid-state batteries

Future research will likely focus on the synthesis and characterization of these materials, exploring the relationship between their molecular architecture and their functional properties.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

To unlock the full potential of this compound, future research will require a close integration of experimental and computational methods. This synergistic approach can provide a deeper understanding of the molecule's behavior and guide the design of new experiments and applications.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. For example, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, to calculate reaction barriers for proposed transformations, and to simulate spectroscopic data to aid in the interpretation of experimental results. A study on thioether-based polymeric micelles used DFT to calculate the charge on the sulfur atom, providing insight into the oxidation sensitivity of different thioether structures nih.gov. A similar approach could be applied to this compound and its derivatives to predict their reactivity and guide the development of new functional materials.

Experimental studies, in turn, can provide the data needed to validate and refine computational models. For example, detailed kinetic studies of the reactions of this compound can be compared with calculated reaction profiles to confirm proposed mechanisms. The synthesis and characterization of new materials based on this compound can provide benchmarks for the predictive power of computational models.

The table below outlines how experimental and computational approaches can be synergistically applied to study this compound.

Research QuestionExperimental ApproachComputational Approach
Reaction Mechanisms Kinetic studies, product analysis, spectroscopic monitoringDFT calculations of reaction pathways and transition states
Spectroscopic Characterization NMR, IR, UV-Vis spectroscopyCalculation of spectroscopic parameters (e.g., chemical shifts, vibrational frequencies)
Material Properties Thermal analysis, mechanical testing, conductivity measurementsMolecular dynamics simulations, electronic structure calculations
Design of New Derivatives Synthesis and screening of a compound libraryVirtual screening, QSAR (Quantitative Structure-Activity Relationship) modeling

By combining the strengths of both approaches, researchers can accelerate the pace of discovery and gain a more comprehensive understanding of the chemistry and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(Ethylsulfanyl)methyl]phenol, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-mercaptophenol derivatives with ethyl halides in a polar aprotic solvent (e.g., THF) under inert atmosphere. Temperature control (e.g., 195 K for kinetic stability) and base selection (e.g., LDA for deprotonation) are critical for yield optimization. Post-reaction purification via flash chromatography on silica gel is recommended . Variations in solvent polarity (e.g., THF vs. methanol) and reaction time can lead to discrepancies in reported yields, necessitating controlled reproducibility studies.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key signals include aromatic protons (δ 6.8–7.5 ppm), the ethylsulfanyl methyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂), and the phenolic OH (broad signal at δ 5.0–5.5 ppm). Infrared (IR) spectroscopy identifies functional groups, such as O–H stretching (~3200 cm⁻¹) and C–S vibrations (~600–700 cm⁻¹). Elemental analysis validates purity, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include resolving disordered ethylsulfanyl groups and hydrogen-bonding networks. Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is used. Data refinement via SHELXL software applies least-squares minimization on F², with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined using a riding model. Discrepancies in R-factors (e.g., R₁ > 0.05) may arise from twinning or absorption effects, mitigated by multi-scan corrections (SADABS) .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

  • Methodological Answer : Crystal packing is stabilized by O–H⋯N/S hydrogen bonds and van der Waals interactions. For example, phenolic O–H groups form intramolecular hydrogen bonds with adjacent sulfur or nitrogen atoms, while intermolecular C–H⋯O interactions create layered structures. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% from H⋯H contacts). Discrepancies in reported lattice parameters (e.g., orthorhombic vs. monoclinic systems) may stem from polymorphism or solvent inclusion during crystallization .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, enol-keto tautomerism in solution can shift proton signals. Standardizing solvents (e.g., DMSO-d₆ for NMR) and temperature controls minimizes variability. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural validation. Comparative studies using density functional theory (DFT) calculations align experimental and theoretical spectra .

Experimental Design & Data Analysis

Q. What strategies optimize the synthesis of this compound for high-throughput studies?

  • Methodological Answer : Employing flow chemistry with immobilized catalysts (e.g., silica-supported thiophiles) enhances reproducibility. Reaction parameters (e.g., residence time, pressure) are automated via LabVIEW-controlled systems. Parallel synthesis in microtiter plates with LC-MS monitoring enables rapid screening. Statistical design (e.g., Box-Behnken) identifies critical factors (e.g., pH, temperature) for yield maximization .

Q. How are computational methods integrated into the study of this compound’s reactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., enzymes). DFT calculations (Gaussian 09) model reaction pathways, such as sulfur-centered nucleophilic attacks. MD simulations (GROMACS) assess solvation effects on conformational stability. Discrepancies between computational and experimental results (e.g., activation energies) are reconciled by refining basis sets (e.g., B3LYP/6-311++G**) .

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2-[(Ethylsulfanyl)methyl]phenol

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